molecular formula C7H8NNaO7S2 B12669242 Sodium hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate CAS No. 83763-33-1

Sodium hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate

Cat. No.: B12669242
CAS No.: 83763-33-1
M. Wt: 305.3 g/mol
InChI Key: RHHHGLCTQKINES-UHFFFAOYSA-M
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Description

Sodium hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate is a chemical compound with the molecular formula C7H9NO7S2. It is known for its unique structure, which includes both amino and methoxy functional groups attached to a benzene ring, along with two sulfonate groups. This compound is used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate typically involves the sulfonation of 2-amino-5-methoxybenzenesulfonic acid. The process includes the following steps:

    Sulfonation: 2-amino-5-methoxybenzenesulfonic acid is treated with sulfur trioxide or chlorosulfonic acid to introduce the second sulfonate group.

    Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated control systems helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

Sodium hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonate groups can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives with reduced sulfonate groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and as a marker in various biological studies.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate involves its interaction with specific molecular targets. The amino and methoxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. The sulfonate groups enhance its solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-amino-5-methoxybenzenesulfonate
  • Sodium 2-amino-4-methoxybenzenesulfonate
  • Sodium 2-amino-5-methylbenzenesulfonate

Uniqueness

Sodium hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate is unique due to the presence of two sulfonate groups, which impart distinct chemical properties such as increased solubility and reactivity. This makes it more versatile in various applications compared to similar compounds with only one sulfonate group.

Properties

CAS No.

83763-33-1

Molecular Formula

C7H8NNaO7S2

Molecular Weight

305.3 g/mol

IUPAC Name

sodium;5-amino-2-methoxy-4-sulfobenzenesulfonate

InChI

InChI=1S/C7H9NO7S2.Na/c1-15-5-3-6(16(9,10)11)4(8)2-7(5)17(12,13)14;/h2-3H,8H2,1H3,(H,9,10,11)(H,12,13,14);/q;+1/p-1

InChI Key

RHHHGLCTQKINES-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C(=C1)S(=O)(=O)O)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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